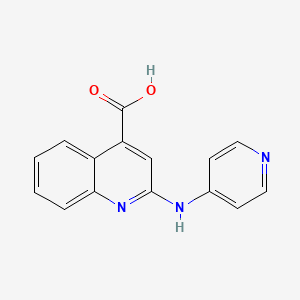

2-(4-Pyridinylamino)-4-quinolinecarboxylic acid

Description

2-(4-Pyridinylamino)-4-quinolinecarboxylic acid is a quinoline-based compound characterized by a pyridinylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the quinoline core.

Properties

CAS No. |

171204-20-9 |

|---|---|

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

2-(pyridin-4-ylamino)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)12-9-14(17-10-5-7-16-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,(H,19,20)(H,16,17,18) |

InChI Key |

DLISSFAOOFLIMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC3=CC=NC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridinylamino)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyridine with 4-chloroquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Table 1: Comparative Catalyst Performance for Quinoline-4-Carboxylic Acid Derivatives

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Fe₃O₄ | 65 | 4 |

| Fe₃O₄@SiO₂ | 60 | 4.5 |

| Fe₃O₄@SiO₂@(CH₂)₃−urea−thiazole | 70 | 3.5 |

| Fe₃O₄@SiO₂@(CH₂)₃−urea−thiazole sulfonic | 85 | 3 |

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical derivatization:

-

Esterification : Reacts with methanol under acid catalysis to form methyl esters (e.g., 18a,b ) .

-

Amidation : Couples with amines via carbodiimide-mediated reactions to yield bioactive amides (e.g., antitumor derivatives) .

Pyridinylamino Group Reactivity

The amino group participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru or Pt complexes), enhancing anticancer activity.

Quinoline Core Modifications

-

Electrophilic Substitution : Bromination or nitration occurs at electron-rich positions (e.g., C5 or C7) .

-

Oxidation : The quinoline ring resists oxidation under mild conditions but degrades under strong oxidants (e.g., KMnO₄) .

Pfitzinger Reaction

Used to synthesize quinoline-4-carboxylic acid derivatives from isatins and ketones :

textIsatin + Ketone → Quinoline-4-carboxylic acid derivative

Table 2: Bioactive Derivatives and Their Modifications

| Derivative | Modification Site | Biological Activity |

|---|---|---|

| 6-Fluoroquinolone | C6 fluorine substitution | Enhanced antibacterial |

| 7-Amino-4-quinolone | C7 amino group | Broad-spectrum antimicrobial |

| Ru(II) complexes | Pyridinylamino-metal | Anticancer (IC₅₀: 1–5 μM) |

Degradation and Stability

-

Photodegradation : UV exposure leads to decarboxylation and ring-opening .

-

Thermal Stability : Stable up to 200°C; decomposes exothermically above this threshold .

Environmental and Synthetic Considerations

Scientific Research Applications

2-(4-Pyridinylamino)-4-quinolinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Pyridinylamino)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituents at the 2-position. Below is a systematic comparison:

Antibacterial Derivatives

- 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Example: Compounds 5a4 and 5a7 (2-phenyl derivatives with amino substituents) demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) . Structural Advantage: Amino groups improve hydrogen-bonding capacity, enhancing target binding compared to non-amino analogs.

Antitumor Agents

- NSC 368390 (DuP-785): Structure: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt. Activity: Inhibited growth of human colon carcinomas (DLD-2) by 98% at 25 mg/kg (9-day regimen) . Advantage: Water solubility and oral bioavailability differentiate it from hydrophobic analogs.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

- Brequinar (NSC 368390): Structure: 2-(2'-Fluoro-biphenyl-4-yl)-4-quinolinecarboxylic acid. Mechanism: Binds to the "H-bond pocket" of human DHODH via a salt bridge with Arg136, analogous to triazolopyrimidine inhibitors in Plasmodium falciparum DHODH . Selectivity: Species-specific binding due to divergent Arg265 (PfDHODH) vs. Arg136 (hDHODH) interactions .

Antifungal Derivatives

- 2-Penthyl-4-quinolinecarboxylic Acid: Exhibited antifungal activity against Alternaria alternata and Trichophyton sp., though less potent than commercial fungicide Benlate .

Miscellaneous Derivatives

- 8-Methyl-2-(4-pyridinyl)-4-quinolinecarboxylic Acid: A structural isomer with a methyl group at the 8-position and pyridinyl at the 2-position. No direct activity reported, but methyl groups often modulate metabolic stability .

Key Comparative Data

Biological Activity

2-(4-Pyridinylamino)-4-quinolinecarboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine ring with a quinoline moiety, which enhances its reactivity and biological potential. The presence of an amino group on the pyridine ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Agents |

|---|---|---|

| S. aureus | 64 μg/mL | Better than ampicillin |

| E. coli | 128 μg/mL | Comparable to gentamicin |

| MRSA | >256 μg/mL | Weak activity |

The compound demonstrated the best inhibition against S. aureus, with a MIC of 64 μg/mL, indicating its potential as an effective antibacterial agent. However, it showed limited activity against Pseudomonas aeruginosa and Bacillus subtilis, with MIC values exceeding 256 μg/mL .

The antimicrobial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism is similar to other quinolone derivatives, which are known for their broad-spectrum antibacterial properties .

Cytotoxicity Studies

In addition to its antibacterial effects, the compound's cytotoxicity was assessed using mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin:

Table 2: Cytotoxicity of this compound

| Compound | IC50 (μg/mL) | Comparison with Standard Agents |

|---|---|---|

| 2-(4-Pyridinylamino)-4-QCA | 56.8 | Similar to ampicillin |

| Control | >100 | N/A |

These findings suggest that the compound has a favorable safety profile, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Screening : A study compared several derivatives of quinolinecarboxylic acids, revealing that structural modifications significantly influenced antibacterial activity. The specific amino substitution pattern in this compound was found to enhance its effectiveness against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that the length and flexibility of substituents on the quinoline ring play critical roles in determining antibacterial potency. Compounds with longer side chains exhibited stronger activities against specific bacterial strains .

- Pharmacokinetics : Preliminary pharmacokinetic studies have shown promising absorption and distribution characteristics for this compound, suggesting potential for oral bioavailability and therapeutic use in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.